Cas no 906509-98-6 (3-methyl(phenyl)carbamoylprop-2-enoic Acid)
3-methyl(phenyl)carbamoylprop-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[methyl(phenyl)carbamoyl]prop-2-enoic Acid
- 2-Butenoic acid, 4-(methylphenylamino)-4-oxo-
- 3-methyl(phenyl)carbamoylprop-2-enoic Acid
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- Inchi: 1S/C11H11NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-8H,1H3,(H,14,15)
- InChI Key: DGYPFFQJGDMQMT-UHFFFAOYSA-N
- SMILES: C(O)(=O)C=CC(N(C)C1=CC=CC=C1)=O
3-methyl(phenyl)carbamoylprop-2-enoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357765-50mg |
3-[methyl(phenyl)carbamoyl]prop-2-enoic Acid |
906509-98-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357765-100mg |
3-[methyl(phenyl)carbamoyl]prop-2-enoic Acid |
906509-98-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M357765-500mg |
3-[methyl(phenyl)carbamoyl]prop-2-enoic Acid |
906509-98-6 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Key Organics Ltd | VS-06755-1g |
(2E)-3-[methyl(phenyl)carbamoyl]prop-2-enoic acid |
906509-98-6 | >90% | 1g |
£249.00 | 2025-02-08 | |
| Key Organics Ltd | VS-06755-5g |
(2E)-3-[methyl(phenyl)carbamoyl]prop-2-enoic acid |
906509-98-6 | >90% | 5g |
£709.00 | 2025-02-08 |
3-methyl(phenyl)carbamoylprop-2-enoic Acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-methyl(phenyl)carbamoylprop-2-enoic Acid
3-Methyl(Phenyl)Carbamoylprop-2-Enoic Acid: A Comprehensive Overview
3-Methyl(phenyl)carbamoylprop-2-enoic acid, identified by the CAS number 906509-98-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. The molecule consists of a phenyl group attached to a carbamoyl moiety, which is further connected to a propenoic acid backbone. This structural arrangement imparts distinctive chemical properties, making it a valuable subject for research and industrial applications.
Recent studies have highlighted the importance of 3-methyl(phenyl)carbamoylprop-2-enoic acid in the context of bioactive compounds. Researchers have explored its role as a potential lead compound in the development of new pharmaceutical agents. The compound's ability to interact with biological systems, particularly its influence on enzyme activity and cellular signaling pathways, has been extensively investigated. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory effects on certain kinases, suggesting its potential utility in anti-cancer therapies.
The synthesis of 3-methyl(phenyl)carbamoylprop-2-enoic acid has also been a focal point of recent research. Traditional methods involving multi-step reactions have been optimized to enhance yield and reduce production costs. A notable advancement in this area is the development of a one-pot synthesis approach using microwave-assisted techniques, which significantly accelerates the reaction process while maintaining product purity. This innovation not only streamlines the manufacturing process but also opens avenues for large-scale production, making it more accessible for both research and commercial purposes.
In terms of physical properties, 3-methyl(phenyl)carbamoylprop-2-enoic acid exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for quality control during synthesis and for ensuring the consistency of the compound in different applications.
The environmental impact of 3-methyl(phenyl)carbamoylprop-2-enoic acid has also been studied to assess its safety and sustainability. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. This finding aligns with current trends toward green chemistry and sustainable practices in the chemical industry.
In conclusion, 3-methyl(phenyl)carbamoylprop-2-enoic acid, with its unique structure and diverse applications, continues to be a subject of intense research interest. Its potential as a bioactive compound, coupled with advancements in synthesis and environmental safety, positions it as a promising candidate for future innovations in pharmacology and related fields.
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